molecular formula C24H18ClNO4 B11467403 9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(4-chlorophenyl)-8-(2-methoxyphenyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11467403
M. Wt: 419.9 g/mol
InChI Key: UFFSEIJALKUBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is a complex organic compound that belongs to the class of dioxinoquinoline derivatives.

Preparation Methods

The synthesis of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves the inhibition of c-Met and VEGFR-2 kinases. These kinases are involved in signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can reduce tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds to 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE include:

The uniqueness of 9-(4-CHLOROPHENYL)-8-(2-METHOXYPHENYL)-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-8-(2-methoxyphenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C24H18ClNO4/c1-28-19-5-3-2-4-16(19)23-22(14-6-8-15(25)9-7-14)17-12-20-21(30-11-10-29-20)13-18(17)26-24(23)27/h2-9,12-13H,10-11H2,1H3,(H,26,27)

InChI Key

UFFSEIJALKUBMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=CC4=C(C=C3NC2=O)OCCO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.